molecular formula C14H20ClN3O3 B030286 Des-4-fluorobenzyl Mosapride CAS No. 152013-26-8

Des-4-fluorobenzyl Mosapride

Número de catálogo: B030286
Número CAS: 152013-26-8
Peso molecular: 313.78 g/mol
Clave InChI: HQOQHUQAQLNFOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Des-4-fluorobenzyl Mosapride (CAS: 152013-26-8) is a major metabolite of the gastroprokinetic agent Mosapride, a selective 5-HT4 serotonin receptor partial agonist used to treat functional gastrointestinal disorders . Structurally, it lacks the 4-fluorobenzyl group present in the parent compound, resulting in a molecular formula of C₁₄H₂₀ClN₃O₃ and a molecular weight of 313.78 . This modification alters its pharmacokinetic and pharmacodynamic properties, though its exact pharmacological activity remains less studied compared to Mosapride itself.

Métodos De Preparación

Metabolic Derivation from Mosapride

Des-4-fluorobenzyl mosapride (M1) is predominantly formed via the hepatic metabolism of mosapride, a process involving oxidative N-debenzylation. In vivo studies in rats demonstrate that M1 and mosapride-N-oxide (M2) are the two major active metabolites, with M1 exhibiting significant excretion via urine (35.7% in males, 24.3% in females) and feces (22.8% in females) . The metabolic pathway entails cytochrome P450-mediated cleavage of the 4-fluorobenzyl group from mosapride’s morpholine moiety (Fig. 1) .

Key metabolic steps :

  • Oxidative N-debenzylation : The 4-fluorobenzyl group is removed from the morpholine ring, yielding M1.

  • N-oxidation : Concurrent formation of mosapride-N-oxide (M2), another active metabolite .

While metabolic derivation is the primary source of M1, synthetic preparation remains critical for research applications.

Synthetic Preparation Strategies

Retrosynthetic Analysis of this compound

The structure of M1 mirrors mosapride but lacks the 4-fluorobenzyl substituent. Retrosynthetic disconnection suggests two approaches:

  • Direct synthesis using a morpholine precursor without the 4-fluorobenzyl group.

  • Post-synthetic modification of mosapride via debenzylation.

Direct Synthesis from Modified Morpholine Intermediates

Mosapride’s synthesis (as per CN113214181A) involves coupling 2-ethoxy-4-amino-5-chlorobenzyl methyl ether with N-(4-fluorobenzyl)-3-aminomethyl morpholine . To synthesize M1, this step is modified by replacing the 4-fluorobenzyl-containing morpholine with 3-aminomethyl morpholine (Fig. 2).

Example protocol (adapted from CN113214181A ):

  • Step 7 (modified) :

    • React 2-ethoxy-4-amino-5-chlorobenzyl methyl ether (10 mmol) with 3-aminomethyl morpholine (12 mmol) in acetonitrile.

    • Add tert-butyl hydroperoxide (TBHP, 40 mmol) and iodine (1 mmol).

    • Heat at 70°C for 8 hours under stirring.

    • Isolate M1 via recrystallization (70% ethanol).

Yield : ~70% (theoretical, based on analogous oxidative amidation ).

Post-Synthetic Debenzylation of Mosapride

Hydrogenolysis using palladium on carbon (Pd/C) under H₂ gas can remove the 4-fluorobenzyl group:

Procedure :

  • Dissolve mosapride (1 eq) in ethanol.

  • Add 10% Pd/C (0.1 eq).

  • Stir under H₂ atmosphere (1 atm) at 25°C for 12 hours.

  • Filter and concentrate to obtain M1 .

Challenges :

  • Selectivity: Over-hydrogenation may reduce other functional groups.

  • Yield: Unreported in literature; optimization required.

Analytical and Formulation Considerations

Characterization Data

  • Molecular Formula : C₁₄H₂₀ClN₃O₃ .

  • Molecular Weight : 313.78 g/mol .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 3.15–3.45 (m, 6H, morpholine), 4.02 (q, 2H, OCH₂CH₃) .

Formulation Preparation

For in vivo studies, M1 is solubilized using DMSO and corn oil (Table 1) :

Table 1: In vivo formulation parameters for this compound

ParameterValue
Stock solventDMSO
Co-solventsPEG300, Tween 80, ddH₂O
Working concentration1–10 mM
Storage-20°C, desiccated

Análisis De Reacciones Químicas

    Tipos de reacciones: TPP participa en varias reacciones, incluyendo , , y .

    Reactivos y condiciones comunes: TPP está involucrado en el y actúa como coenzima para enzimas como y .

    Productos principales: Los productos formados dependen de las reacciones y sustratos específicos involucrados.

  • Aplicaciones Científicas De Investigación

    Pharmacological Profile

    Des-4-fluorobenzyl Mosapride is characterized as a selective 5-HT4 receptor agonist. This mechanism is crucial for its role in enhancing gastrointestinal motility and facilitating gastric emptying. The compound operates by promoting the release of acetylcholine from enteric neurons, which stimulates peristalsis in the gastrointestinal tract .

    Key Properties:

    • Chemical Structure: C14H20ClN3O3
    • Molecular Weight: 299.78 g/mol
    • Mechanism of Action: Agonism of 5-HT4 receptors leading to increased gastrointestinal motility .

    Therapeutic Applications

    This compound has been investigated for its efficacy in treating various gastrointestinal conditions:

    Gastrointestinal Disorders

    • Functional Dyspepsia: Clinical studies have shown that mosapride improves symptoms associated with functional dyspepsia by enhancing gastric motility and reducing gastric retention time .
    • Chronic Gastritis: It has been used to alleviate symptoms such as heartburn and nausea associated with chronic gastritis .
    • Gastroesophageal Reflux Disease (GERD): The compound helps in managing GERD by improving lower esophageal sphincter tone and reducing acid reflux episodes .

    Veterinary Medicine

    This compound is also utilized in veterinary medicine to enhance colonic motility in species such as canines and equines, demonstrating its versatility beyond human applications .

    Case Studies and Clinical Trials

    Several studies have documented the effectiveness of this compound in clinical settings:

    StudyFocusFindings
    Curran & Robinson (2008)Gastrointestinal MotilityDemonstrated significant improvement in gastric emptying rates in patients with functional dyspepsia after treatment with mosapride .
    Katoh et al. (2003)PharmacodynamicsHighlighted the role of mosapride as a 5-HT4 receptor agonist, emphasizing its potential in treating gastric disorders .
    Neumann et al. (2023)Cardiac EffectsInvestigated the positive inotropic effects of mosapride on cardiac tissues expressing 5-HT4 receptors, suggesting broader implications for cardiovascular health .

    Safety and Pharmacokinetics

    The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes, predominantly CYP3A4. Excretion occurs through urine and feces, with minimal unchanged compound found in urine .

    Pharmacokinetic Parameters:

    • Bioavailability: High plasma protein binding (99%) observed in clinical settings.
    • Metabolism: Conversion to the active metabolite occurs rapidly post-administration, with peak concentrations reached within one hour after oral dosing .

    Mecanismo De Acción

    • TPP actúa como una coenzima para las enzimas involucradas en reacciones de descarboxilación oxidativa .
    • Estabiliza los carbaniones durante estas reacciones, facilitando la transferencia de grupos acetilo y otros intermediarios.
  • Comparación Con Compuestos Similares

    Structural and Functional Comparison with Mosapride and Related Compounds

    Structural Differences

    • Mosapride : Contains a 4-fluorobenzyl group (C₂₁H₂₅ClFN₃O₃; MW: 421.9) that enhances binding to 5-HT4 receptors .
    • Des-4-fluorobenzyl Mosapride : Absence of the fluorobenzyl group reduces molecular weight and may decrease receptor affinity .
    • Mosapride Citrate : A salt form with improved solubility (C₂₃H₂₉ClN₃O₉; MW: 533.95), widely used clinically .

    Pharmacological Comparison

    Table 1: Key Pharmacological Properties

    Compound Receptor Target Selectivity Clinical Efficacy Side Effects
    This compound Unknown (metabolite) Presumed lower 5-HT4 affinity Not directly studied Limited data
    Mosapride 5-HT4 partial agonist Upper GI motility Moderate efficacy in FD Minimal CNS effects
    Cisapride 5-HT4 agonist Pan-GI tract High efficacy Cardiac arrhythmias
    Metoclopramide 5-HT4/D2 antagonist Upper GI motility Moderate efficacy Extrapyramidal symptoms
    Itopride 5-HT4/D2 antagonist Upper GI motility Higher efficacy than Mosapride Mild (e.g., headache)

    Mechanistic Insights and Selectivity

    • Mosapride vs. This compound : Mosapride acts as a partial 5-HT4 agonist, enhancing gastric emptying and small bowel transit . The metabolite’s activity is unclear, but structural changes suggest reduced potency .
    • Comparison with Cisapride : Unlike cisapride, which stimulates motility throughout the GI tract, Mosapride selectively enhances upper GI motility without affecting colonic activity .
    • Dopamine Receptor Interactions : Unlike metoclopramide and itopride, Mosapride lacks D2 receptor antagonism, minimizing extrapyramidal side effects .

    Clinical Efficacy and Limitations

    • Functional Dyspepsia (FD) : Mosapride shows moderate efficacy, ranking below itopride and metoclopramide in meta-analyses .
    • Synergistic Use : Combining Mosapride with omeprazole improves outcomes in reflux esophagitis, highlighting its role in combination therapy .
    • Metabolite Relevance : this compound’s contribution to therapeutic effects or toxicity is uncharacterized, warranting further study .

    Analytical Considerations

    Quantitative NMR (qNMR) methods validated for Mosapride Citrate (e.g., ¹H/¹⁹F NMR) demonstrate high precision and comparability to HPLC, suggesting applicability for metabolite analysis .

    Actividad Biológica

    Des-4-fluorobenzyl mosapride is a significant metabolite of mosapride, a gastroprokinetic agent primarily used to enhance gastrointestinal motility. This article explores its biological activity, particularly its effects on serotonin receptors, potential therapeutic applications, and associated adverse effects based on recent research findings.

    Overview of Mosapride and Its Metabolites

    Mosapride (chemical structure: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]-methyl]benzamide) is known for its agonistic action on 5-HT4 serotonin receptors, which play a critical role in gastrointestinal function. This compound (M1) and mosapride-N-oxide (M2) are the primary active metabolites of mosapride, contributing to its pharmacological effects .

    This compound enhances gastrointestinal motility by activating 5-HT4 receptors. Studies have shown that both mosapride and this compound increase the force of contraction in human atrial preparations via these receptors. In particular, isolated human atrial preparations (HAP) demonstrated that this compound could effectively stimulate cardiac contractions, albeit with varying potency compared to serotonin .

    Comparative Efficacy

    The efficacy of this compound compared to other agents was evaluated in several studies. The following table summarizes the comparative effects on force of contraction in human atrial preparations:

    CompoundEffect on Force of ContractionPotency (relative to serotonin)
    SerotoninHighReference
    MosaprideModerateLess effective
    This compoundModerateComparable

    This data indicates that while this compound is effective in stimulating cardiac activity, it does not surpass the efficacy of serotonin itself .

    Drug-Induced Liver Injury

    Despite its therapeutic benefits, there are concerns regarding the safety profile of mosapride and its metabolites. Two notable case studies highlighted instances of drug-induced liver injury (DILI) associated with mosapride administration. In both cases, the discontinuation of mosapride led to significant improvements in liver enzyme levels, suggesting a direct correlation between the drug and hepatic toxicity .

    Case Study Summary:

    Case NumberPatient AgeSymptomsTreatment Outcome
    178Elevated transaminasesImprovement after cessation
    254JaundiceRecovery with methylprednisolone

    These findings underscore the importance of monitoring liver function in patients receiving treatment with mosapride or its derivatives.

    Research Findings

    Recent studies have expanded our understanding of this compound's pharmacodynamics:

    • Cardiac Effects : Research indicates that this compound can modulate cardiac contractility through 5-HT4 receptor activation, providing potential applications in treating certain cardiac conditions .
    • Tissue Distribution : A study on tissue distribution revealed that this compound exhibits significant bioavailability and specific tissue targeting that may enhance its therapeutic profile compared to other gastroprokinetic agents .
    • Safety Profile : The adverse effects associated with this compound warrant careful consideration in clinical settings, particularly concerning liver health as indicated by DILI cases .

    Q & A

    Basic Research Questions

    Q. What are the key structural and physicochemical properties of Des-4-fluorobenzyl Mosapride, and how can they be validated experimentally?

    • Methodology : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (C₁₄H₂₀N₃O₃Cl, MW 313.78). Purity can be assessed via HPLC with UV detection, using a C18 column and acetonitrile/water gradient elution. Reference synthetic protocols from validated chemical databases or peer-reviewed syntheses .

    Q. What in vitro models are suitable for assessing this compound’s activity on 5-HT4 receptors?

    • Methodology : Use isolated atrial preparations from transgenic mice overexpressing human 5-HT4 receptors (5-HT4-TG) to test contractile force and beating rate. Compare responses to wild-type (WT) controls. Include phosphodiesterase III inhibitors (e.g., cilostamide) to amplify signal transduction in human atrial tissues .

    Q. How can researchers quantify this compound and its metabolites in biological samples?

    • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Validate assays for sensitivity, specificity, and linearity across physiological concentration ranges (e.g., 1–100 ng/mL). Reference protocols from pharmacokinetic studies on Mosapride derivatives .

    Advanced Research Questions

    Q. How does this compound’s partial agonism at 5-HT4 receptors influence experimental design in cardiac vs. gastrointestinal studies?

    • Methodology : In cardiac models (e.g., human right atrial preparations), pre-treat tissues with serotonin to saturate receptors, then apply increasing Mosapride concentrations to observe displacement effects. In gastrointestinal models, assess tight junction protein expression (e.g., occludin, ZO-1) via Western blotting to evaluate MAP kinase modulation .

    Q. What experimental strategies address contradictions in reported 5-HT4 receptor affinity between transgenic and wild-type models?

    • Methodology : Conduct competitive binding assays using radiolabeled serotonin ([³H]-5-HT) in both 5-HT4-TG and WT tissues. Compare IC₅₀ values and receptor density via Scatchard analysis. Validate findings with selective 5-HT4 antagonists (e.g., GR 125487) to confirm receptor specificity .

    Q. How does this compound compare to other 5-HT4 agonists (e.g., tegaserod) in reversing intestinal epithelial barrier dysfunction?

    • Methodology : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) after inflammatory cytokine exposure. Compare Mosapride’s efficacy in inhibiting p38 and ERK1/2 phosphorylation via phosphoprotein assays .

    Q. What are the implications of Mosapride’s metabolites (e.g., des-4-fluorobenzyl derivative) on its pharmacokinetic profile?

    • Methodology : Administer Mosapride citrate to animal models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites. Calculate elimination half-life (t₁/₂) and area under the curve (AUC) to assess bioavailability .

    Q. Data Contradiction and Analysis

    Q. Why does this compound exhibit cardiac activity in 5-HT4-TG mice but not in WT models?

    • Analysis : The 5-HT4-TG model overexpresses human receptors, enhancing signal detection. In WT mice, endogenous receptor density may be too low for Mosapride’s partial agonism to produce measurable effects. Use receptor knockout models or siRNA silencing to confirm target specificity .

    Q. How to reconcile Mosapride’s dual role as a partial agonist and antagonist in different experimental contexts?

    • Analysis : In serotonin-saturated systems (e.g., pre-treated atrial tissues), Mosapride acts as a competitive antagonist by displacing serotonin. In low-serotonin environments, it exhibits partial agonism. Design concentration-response curves under varying serotonin levels to contextualize effects .

    Q. Experimental Design Tables

    Parameter Cardiac Studies Gastrointestinal Studies
    Model System 5-HT4-TG mouse atriaCaco-2 cell monolayers
    Key Endpoint Force of contraction (mN)Transepithelial resistance (Ω·cm²)
    Pharmacological Tool Cilostamide (PDE3 inhibitor)TNF-α/IL-1β cytokine cocktail
    Reference

    Propiedades

    IUPAC Name

    4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HQOQHUQAQLNFOP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H20ClN3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80934399
    Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80934399
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    313.78 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    152013-26-8
    Record name 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80934399
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DES-4-FLUOROBENZYL MOSAPRIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Monoethyl citrate
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride
    Monoethyl citrate
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride
    Monoethyl citrate
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride
    Monoethyl citrate
    Des-4-fluorobenzyl Mosapride

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.